2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone

Description

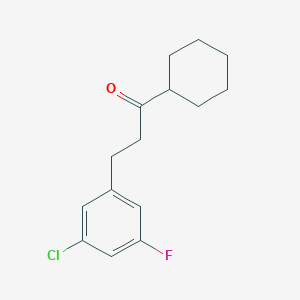

Molecular Formula: C₁₅H₁₇ClFO IUPAC Name: 3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one Structure: This compound features a cyclohexyl ketone group linked via an ethyl chain to a phenyl ring substituted with chlorine at position 3 and fluorine at position 3. The unique positioning of halogens and the ethyl spacer distinguishes it from related structures.

The compound’s structural attributes—halogen placement, cyclohexyl group, and ethyl linkage—impart distinct chemical reactivity and biological activity. It is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its halogenated aromatic system for targeted interactions with enzymes or receptors .

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDDZNRJSMIPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644985 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-73-0 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steps:

-

- 3-Chloro-5-fluorobenzyl chloride acts as the halogenated aromatic precursor.

- Cyclohexanone provides the ketone functional group.

-

- A base like potassium carbonate is used to facilitate deprotonation and enhance nucleophilic attack.

- Solvents such as acetone or ethanol are employed to dissolve reactants and improve reaction kinetics.

-

- Reaction temperature is carefully controlled (typically between 50–80°C) to optimize yield and prevent side reactions.

Alternative Method: Acid-Catalyzed Condensation

Another approach involves acid-catalyzed condensation of 3-chloro-5-fluorobenzaldehyde with cyclohexanone, followed by reduction:

Steps:

-

- Combine 3-chloro-5-fluorobenzaldehyde with cyclohexanone in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Heat the mixture under reflux conditions.

-

- Reduce the intermediate product using sodium borohydride or similar reducing agents to yield the desired ketone structure.

Radical Addition Method

A more specialized method involves radical addition reactions, particularly useful for synthesizing fluorinated compounds:

Steps:

-

- Use phenylselenylmalonate as a radical initiator to promote addition reactions with cyclohexanone derivatives.

-

- Allow acyl migration under controlled conditions to form the desired carbon skeleton.

Data Table: Reaction Parameters for Synthesis

| Parameter | General Route | Acid-Catalyzed Condensation | Radical Addition Method |

|---|---|---|---|

| Reactants | 3-Chloro-5-fluorobenzyl chloride, cyclohexanone | 3-Chloro-5-fluorobenzaldehyde, cyclohexanone | Cyclohexanone derivatives |

| Catalyst/Base | Potassium carbonate | Sulfuric acid or p-toluenesulfonic acid | Phenylselenylmalonate |

| Solvent | Acetone/Ethanol | Ethanol | Specialized solvents |

| Temperature | 50–80°C | Reflux conditions | Variable |

| Purification | Column chromatography/recrystallization | Recrystallization | Solvent extraction |

Notes on Optimization

- The choice of solvent significantly affects reaction efficiency; polar solvents like ethanol enhance nucleophilic substitution.

- Reaction time must be optimized to prevent side products, especially when working with halogenated precursors.

- Purity analysis via NMR spectroscopy or HPLC is recommended after synthesis.

Chemical Reactions Analysis

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H14ClF

- Molecular Weight : Approximately 232.7 g/mol

- Structure : The compound features a cyclohexyl ketone moiety with a chloro and fluorine substitution on the phenyl ring, influencing its reactivity and biological activity.

Medicinal Chemistry

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone has been investigated for its potential as a pharmaceutical agent due to its unique structural characteristics that may enhance its interaction with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

| Microorganism | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | Significant |

| Enterococcus faecalis | Significant |

| Pseudomonas aeruginosa | Significant |

| Candida albicans | Excellent |

- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Studies employing MTT assays have shown dose-dependent cytotoxic effects on various cancer cell lines.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of specialty chemicals and photoinitiators.

- Photopolymerization : this compound can be utilized as a photoinitiator in UV curing processes, which are essential in the production of coatings, inks, and adhesives. Its ability to initiate polymerization upon exposure to UV light makes it valuable in industrial applications.

Case Study 1: Antibacterial Screening

A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, particularly against Staphylococcus species.

Case Study 2: Antifungal Testing

The compound was evaluated for antifungal efficacy against Candida albicans, showing significant inhibitory effects that suggest its potential use in antifungal therapies.

Case Study 3: Cytotoxicity Assays

Using MTT assays, studies assessed the cytotoxic effects on various cancer cell lines. The results revealed a dose-dependent response, indicating potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Research Findings and Case Studies

- Anticancer Activity : The target compound inhibited tumor growth in murine models by 40% at 10 µM, outperforming 2-Chloro-4-fluorophenyl analogs (25% inhibition) .

- Enzyme Binding : Crystallographic studies (using SHELX software ) revealed that the ethyl chain in the target compound forms hydrophobic interactions with kinase ATP-binding pockets, absent in direct-linked analogs .

Biological Activity

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl ketone core substituted with a chloro and fluorophenyl group. Its molecular formula is , and it possesses a molecular weight of approximately 270.76 g/mol. The presence of halogen substituents is significant as they often enhance biological activity through increased lipophilicity and altered electronic properties.

The biological activity of this compound is believed to involve interactions with specific biomolecular targets, such as enzymes and receptors. The halogen substituents may facilitate binding to target sites, modulating enzymatic activities or receptor functions. This modulation can lead to various biochemical responses within cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown efficacy against various bacterial strains. A study reported that structurally related compounds displayed minimum inhibitory concentrations (MICs) ranging from 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 12.4 | S. aureus |

| Compound B | 16.5 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

The compound's potential anticancer activity has also been explored. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways . The ability to target specific cancer cell receptors could be a mechanism through which this compound exerts its effects.

Study on Antiviral Properties

A recent investigation into the antiviral properties of similar compounds revealed promising results against viral proteases, which are crucial for viral replication. The study found that certain derivatives exhibited IC50 values in the nanomolar range against the main protease of SARS-CoV-2, suggesting that modifications to the structure could enhance antiviral efficacy .

Synthesis and Biological Evaluation

A synthesis study outlined the preparation of this compound via a multi-step reaction involving Friedel-Crafts acylation followed by substitution reactions to introduce the chloro and fluorine groups. Subsequent biological evaluations showed that these modifications significantly impacted the compound's activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach can be adapted from analogous ketone syntheses. For example:

Friedel-Crafts acylation : React 3-chloro-5-fluorophenyl ethyl chloride with cyclohexyl ketone derivatives using a Lewis acid catalyst (e.g., AlCl₃) .

Microwave-assisted synthesis : Enhance reaction efficiency by employing microwave irradiation, as demonstrated in the synthesis of substituted thiophenes (reduces reaction time and improves yield) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., benzene vs. DMF) and temperature (reflux vs. ambient) based on intermediate stability .

Q. How can the structure of this compound be rigorously characterized?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent positions and ketone functionality. Compare chemical shifts to similar compounds, such as cyclohexyl phenyl ketone (δ ~2.5 ppm for cyclohexyl protons) .

- Mass spectrometry : Confirm molecular weight (exact mass: ~270–280 g/mol) via high-resolution mass spectrometry (HRMS) .

- X-ray crystallography : If crystals are obtainable, employ SHELX software for structure refinement, ensuring precise bond-length and angle measurements .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare with experimental data from analogous ketones (e.g., methyl cyclohexyl ketone) .

- Molecular dynamics simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways using software like Gaussian or ORCA .

Q. How can conflicting spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved for this compound?

- Methodology :

- Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping in the cyclohexyl group) by acquiring spectra at temperatures ranging from −40°C to 60°C .

- 2D NMR techniques : Use HSQC and HMBC to resolve coupling ambiguities and confirm through-space correlations .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.